5-Ethyl-3-methylpyrrolidin-2-one

Description

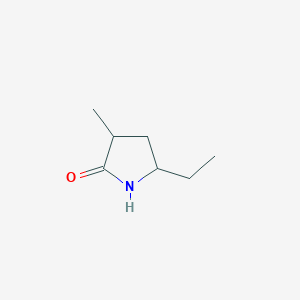

5-Ethyl-3-methylpyrrolidin-2-one is a five-membered lactam (cyclic amide) with an ethyl group at position 5 and a methyl group at position 2. Pyrrolidinones are widely studied due to their utility in pharmaceutical and agrochemical synthesis, serving as intermediates or bioactive scaffolds. This compound’s structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and solubility, which influence its reactivity and applications.

Properties

IUPAC Name |

5-ethyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-6-4-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOHDTBQPJZGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215126-78-5 | |

| Record name | 5-ethyl-3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via cascade reactions of N-substituted piperidines. This method utilizes simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .

Industrial Production Methods

Industrial production of pyrrolidinone derivatives typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt-and nickel oxide catalyst supported on alumina . This method ensures high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Ethyl-3-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used as a solvent and in the preparation of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the compounds described in the evidence belong to distinct heterocyclic classes, allowing for indirect structural and synthetic comparisons:

Structural Comparisons

Physicochemical and Functional Differences

- Ring Size and Strain: Pyrrolidin-2-ones (5-membered) exhibit less ring strain than pyridazinones or pyrimidinones, influencing stability and reactivity.

- Bioactivity: Pyrazolo-pyrimidinones () are often kinase inhibitors or PDE5 modulators, whereas pyrrolidinones may target neurological or metabolic pathways. Substituent bulk (e.g., ethyl vs. benzoxazolyl groups) affects target selectivity and pharmacokinetics.

Limitations of the Evidence

The provided materials lack direct data on 5-Ethyl-3-methylpyrrolidin-2-one, making detailed comparisons speculative. For example:

- No data on solubility, melting points, or spectroscopic profiles for the target compound.

- No biological or industrial studies referenced in the evidence.

Recommendations for Further Research

To address these gaps, consult authoritative databases (e.g., Reaxys, SciFinder) for:

- Synthetic protocols (e.g., cyclization of 5-ethyl-3-methyl-γ-aminobutyric acid).

- Comparative studies with analogs like 3-methylpyrrolidin-2-one or 5-propylpyrrolidin-2-one.

- Applications in drug design (e.g., as a solvent or peptide mimetic).

Biological Activity

5-Ethyl-3-methylpyrrolidin-2-one (C7H13NO) is a pyrrolidinone derivative notable for its unique structure, which includes both ethyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Structure and Composition

- Molecular Formula : C7H13NO

- Molecular Weight : 129.18 g/mol

- Functional Groups : Contains a pyrrolidinone ring with ethyl and methyl substituents.

Synthesis

This compound can be synthesized through various methods, including:

- Cascade Reactions : Utilizing N-substituted piperidines with copper salts as promoters.

- Industrial Methods : Involving reactions of 1,4-butanediol with ammonia under specific conditions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can be crucial in drug design.

- Receptor Interaction : The compound interacts with various biological receptors, influencing physiological responses.

Biochemical Pathways

Research indicates that this compound is involved in multiple biochemical pathways:

- Antimicrobial Activity : Exhibits properties that inhibit bacterial growth.

- Anticancer Potential : Shows promise in inhibiting tumor growth through specific molecular interactions.

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : Research involving cell lines indicated that the compound could induce apoptosis in cancer cells, highlighting its anticancer properties .

- Neuroprotective Effects : Investigations into neuroprotective mechanisms revealed that this compound may protect neuronal cells from oxidative stress, offering insights into its potential use in neurodegenerative diseases .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple cyclic amine | Limited biological activity |

| N-Methylpyrrolidinone | Methyl group on nitrogen | Solvent properties; mild irritant |

| 2-Pyrrolidinone | Parent compound without substituents | Basic biological activity |

| This compound | Ethyl and methyl groups; unique reactivity | Diverse biological activities including antimicrobial and anticancer |

Unique Properties

The presence of both ethyl and methyl groups in this compound enhances its solubility and stability compared to simpler analogs. This structural complexity contributes to its varied interactions with biological targets, making it a valuable compound for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.